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Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of

the immunoproteasome, a specialized form of the proteasome predominantly expressed in

hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for

antigen presentation and is integral to the activation, differentiation, and cytokine production of

immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic

strategy for a wide range of autoimmune diseases. This document provides a comprehensive

technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action,

efficacy in various animal models, and the experimental protocols employed.

Core Mechanism of Action
ONX-0914 selectively targets the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or

β1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily

an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune

models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts

several key immunological pathways central to autoimmunity:

Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key

pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including IL-17, IFN-

γ, TNF-α, IL-6, IL-23, and GM-CSF.[4][8][9]

Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naïve

CD4+ T-cells into pathogenic Th1 and Th17 lineages, which are critical drivers of

autoimmune pathology.[3][4]
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Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and

can reduce the production of pathogenic autoantibodies.[5][10]

The following diagram illustrates the central mechanism of ONX-0914 in modulating the

immune response.
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Caption: Mechanism of ONX-0914 in blocking autoimmune pathways.

Preclinical Efficacy in Autoimmune Disease Models
ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of

preclinical autoimmune disease models.

Multiple Sclerosis (MS) - Experimental Autoimmune
Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been

shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced

EAE models.[3][8]

Quantitative Data Summary: EAE Models
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Parameter
Vehicle
Control

ONX-0914
Treatment

Outcome Reference

Mean Clinical

Score (MOG

EAE)

~3.5 - 4.0
1.0 - 2.0 (10
mg/kg)

Significant
reduction in
disease
severity

[8]

Infiltrating CD4+

T-cells (CNS)
High Strongly reduced

Reduced CNS

inflammation
[3][8]

Th1 / Th17

Differentiation

(Lymph Node)

Normal
Strongly

impaired

Inhibition of

pathogenic T-cell

priming

[8]

| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine |

[8] |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

Animals: Female C57BL/6 mice, 8-12 weeks old.

Induction: Mice are immunized subcutaneously with an emulsion containing 100 µg of

MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium

tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal

injection of 200 ng of pertussis toxin.

Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10

mg/kg) or vehicle control via intravenous administration, typically starting at the onset of

clinical symptoms (around day 15) and continuing three times a week.[8]

Assessment:

Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0 to 5

(0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb

paralysis, 5=moribund).
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Immunology: At the peak of the disease, lymphocytes are isolated from the central

nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1,

Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]
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Caption: Typical experimental workflow for therapeutic EAE studies.

Rheumatoid Arthritis (RA) - Collagen-Induced and
Antibody-Induced Arthritis
ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing

joint inflammation and bone erosion.[9]

Quantitative Data Summary: Arthritis Models

Parameter
Vehicle
Control

ONX-0914
Treatment

Outcome Reference

Arthritis Score

(CAIA Model)
High

Significantly
reduced

Rapid
amelioration of
clinical
symptoms

[1][9]

Joint

Inflammation &

Bone Erosion

Severe
Significantly

decreased

Protection

against joint

destruction

[9]

| IL-23 & TNF-α Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines |

[9] |

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)

Animals: BALB/c mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3927957/
https://www.benchchem.com/product/b10824678?utm_src=pdf-body-img
https://www.clinexprheumatol.org/article.asp?a=9886
https://www.medchemexpress.com/ONX-0914.html
https://www.clinexprheumatol.org/article.asp?a=9886
https://www.clinexprheumatol.org/article.asp?a=9886
https://www.clinexprheumatol.org/article.asp?a=9886
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anti-

collagen type II antibodies, followed 3 days later by an intraperitoneal injection of

lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single

intravenous or subcutaneous dose, once arthritis is established.

Assessment:

Clinical Scoring: Paw swelling and arthritis severity are scored daily.

Histology: At the end of the study, joints are collected for histological analysis to assess

inflammation, cartilage damage, and bone erosion.

Systemic Lupus Erythematosus (SLE)
In lupus-prone mouse models (MRL/lpr and NZB/W F1), ONX-0914 prevents disease

progression and abrogates established nephritis.[10]

Quantitative Data Summary: Lupus Models

Parameter
Vehicle
Control

ONX-0914
Treatment (10-
20 mg/kg)

Outcome Reference

Proteinuria

Levels

High (>100
mg/dl)

Low (<20% of
mice reach
high levels)

Prevention of
lupus nephritis

[10]

Serum Anti-

dsDNA

Autoantibodies

High
Decreasing

levels

Reduction in key

pathogenic

autoantibodies

[10]

Plasma Cells

(Spleen & Bone

Marrow)

High

Reduced by

~65% (spleen) &

~80% (BM)

Depletion of

antibody-

secreting cells

[10]
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| IFN-α Production (pDCs) | High | Efficiently suppressed | Inhibition of the type I interferon

pathway |[10] |

Inflammatory Bowel Disease (IBD) & Psoriasis
ONX-0914 has also shown efficacy in models of IBD and psoriasis.

IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9]

Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate

experimental colitis.[7]

Psoriasis: In both spontaneous (Card14ΔE138+/-) and imiquimod-induced psoriasis models,

ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological

lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced

the inflammatory infiltrate in the skin.[11]

Quantitative Data Summary: Psoriasis Models (Card14ΔE138+/-)

Parameter
Vehicle
Control

ONX-0914
Treatment

Outcome Reference

Ear Thickness Increased
Significantly
reduced

Decreased
skin
inflammation

[11]

IL-17A+ CD4+

Cells (Spleen)
High

Significantly

reduced

Reduced

systemic pro-

inflammatory

cells

[11]

| CD45+ & CD3+ Infiltrate (Ear) | High | Significantly reduced | Decreased local immune cell

infiltration |[11] |

Myasthenia Gravis (MG) - Experimental Autoimmune
Myasthenia Gravis (EAMG)
In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]
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Quantitative Data Summary: EAMG Model

Parameter
Vehicle
Control

ONX-0914
Treatment

Outcome Reference

Clinical Disease

Severity
High Ameliorated

Improved
muscle
function

[12]

Autoantibody

Affinity
High Reduced

Modulated

humoral

response

[12]

| Tfh and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity |

[12] |

Conclusion
The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-

inflammatory activity across a wide range of preclinical autoimmune disease models, including

those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2]

[8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits,

effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of

pathogenic Th1 and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical

properties that precluded clinical development, these extensive preclinical studies validated the

immunoproteasome as a key therapeutic target and paved the way for next-generation

inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases.

[5][13] The data collectively underscore the significant potential of immunoproteasome

inhibition as a therapeutic strategy for human autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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